2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone
Description
Properties
IUPAC Name |
2-ethoxy-1-[4-(4-fluorophenyl)sulfonylpiperidin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4S/c1-2-21-11-15(18)17-9-7-14(8-10-17)22(19,20)13-5-3-12(16)4-6-13/h3-6,14H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKOANLJVUJNHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)N1CCC(CC1)S(=O)(=O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves the following steps:
Formation of the Piperidinyl Intermediate: The initial step involves the preparation of the piperidinyl intermediate by reacting piperidine with an appropriate sulfonyl chloride, such as 4-fluorobenzenesulfonyl chloride, under basic conditions.
Ethoxy Group Introduction: The ethoxy group is introduced through an alkylation reaction, where the piperidinyl intermediate is reacted with ethyl bromide in the presence of a base.
Final Coupling: The final step involves coupling the ethoxy-piperidinyl intermediate with ethanone under suitable conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the Ethoxy Group
The ethoxy (-OCH₂CH₃) moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:
Reaction:
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone + H₂O → 1-(4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)acetic acid + Ethanol
| Condition | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| 1M HCl, reflux | None | 6 | 78 | |
| 1M NaOH, reflux | None | 4 | 85 |
This reaction proceeds via nucleophilic attack of water on the carbonyl carbon, with basic conditions generally enhancing reaction rates.
Nucleophilic Substitution at the Sulfonamide Group
The electron-withdrawing sulfonyl group activates the adjacent piperidine nitrogen for nucleophilic substitution. For instance, reactions with amines or alcohols yield modified piperidine derivatives:
Reaction:
this compound + R-NH₂ → 2-Ethoxy-1-(4-(R-amino)piperidin-1-yl)ethanone + HSO₃C₆H₄F
| Nucleophile | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| Benzylamine | DCM | 25 | 62 | |
| Ethanolamine | THF | 60 | 71 |
The reaction is facilitated by polar aprotic solvents and elevated temperatures.
Reduction of the Ketone Group
The ethanone carbonyl can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄):
Reaction:
this compound + LiAlH₄ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanol
| Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| LiAlH₄ | THF | 2 | 89 | |
| NaBH₄ | MeOH | 6 | 45 |
LiAlH₄ achieves higher yields due to its stronger reducing power.
Oxidation of the Piperidine Ring
The piperidine moiety can undergo oxidation to form N-oxide derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):
Reaction:
this compound + H₂O₂ → 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl-1-oxide)ethanone
| Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| H₂O₂ (30%) | Acetic acid | 70 | 68 | |
| mCPBA | DCM | 25 | 82 |
mCPBA provides milder conditions and higher selectivity.
Catalytic Coupling Reactions
Palladium-catalyzed cross-coupling reactions enable aryl functionalization. For example, Suzuki-Miyaura coupling introduces aryl boronic acids:
Reaction:
this compound + Ar-B(OH)₂ → 2-Ethoxy-1-(4-((4-fluorophenyl-Ar)sulfonyl)piperidin-1-yl)ethanone
| Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|
| Pd(PPh₃)₄ | K₂CO₃ | DMF/H₂O | 76 | |
| PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 81 |
Optimal results are achieved with Cs₂CO₃ in 1,4-dioxane at reflux .
Thermal Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition above 200°C, producing fluorinated aromatic byproducts and CO₂. Kinetic studies indicate a first-order degradation mechanism.
Scientific Research Applications
Synthesis Overview
The synthesis of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone typically involves several key steps:
- Formation of Piperidinyl Intermediate : Piperidine reacts with 4-fluorobenzenesulfonyl chloride under basic conditions.
- Ethoxy Group Introduction : Alkylation occurs with ethyl bromide in the presence of a base.
- Final Coupling : The ethoxy-piperidinyl intermediate is coupled with ethanone to yield the target compound.
Medicinal Chemistry
This compound has shown promise in medicinal chemistry due to its biological activity:
- Antimicrobial Activity : Studies indicate effectiveness against pathogens like Staphylococcus aureus, with significant Minimum Inhibitory Concentration (MIC) values demonstrating its ability to inhibit bacterial growth effectively.
- Enzyme Interaction : Molecular docking studies suggest that it binds to active sites of enzymes such as Poly (ADP-Ribose) Polymerase (PARP1), which is crucial for DNA repair processes, indicating potential therapeutic applications in cancer treatment.
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : Its unique functional groups allow for the introduction of various substituents through nucleophilic substitution reactions.
- Synthesis of Novel Derivatives : The compound can be modified to create derivatives with enhanced properties or new biological activities.
Case Study 1: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of this compound revealed that it effectively inhibits biofilm formation in resistant strains of bacteria. The study highlighted the compound's potential as an alternative treatment for infections caused by antibiotic-resistant bacteria.
Case Study 2: Cancer Therapeutics
In vitro studies demonstrated that the compound could induce apoptosis in cancer cells by modulating PARP1 activity. This mechanism suggests that it may be useful in developing new anticancer therapies targeting DNA repair pathways.
Mechanism of Action
The mechanism of action of 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Structural and Functional Insights
Role of Sulfonyl Substitutions
- 4-Fluorophenyl Sulfonyl vs. In contrast, the methoxyphenyl analog (C20H22FNO4S, MW 391.46) may exhibit higher solubility due to the methoxy group’s polarity .
- Thiophene vs.
Halogen Effects
- Fluorine vs.
- Fluorine vs. Chlorine (): Chlorine substitution (e.g., 2-((4-chlorophenyl)thio)-1-(4-(pyrazin-2-yloxy)piperidin-1-yl)ethanone) increases hydrophobicity but may reduce metabolic stability compared to fluorine .
Biological Activity
2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including its synthesis, mechanisms of action, and applications in various fields.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 329.39 g/mol. Its structure features a piperidine ring linked to a sulfonyl group and an ethoxy group, which may contribute to its biological properties.
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Piperidinyl Intermediate : Reacting piperidine with 4-fluorobenzenesulfonyl chloride under basic conditions.
- Ethoxy Group Introduction : Alkylation with ethyl bromide in the presence of a base.
- Final Coupling : Coupling the intermediate with ethanone to yield the target compound .
Antimicrobial Properties
Research indicates that this compound exhibits promising antimicrobial activity. In vitro studies have shown its effectiveness against various pathogens, with specific attention to:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial effects, with MIC values indicating its ability to inhibit bacterial growth effectively .
- Biofilm Inhibition : It has been noted for its capacity to inhibit biofilm formation in bacteria such as Staphylococcus aureus and Staphylococcus epidermidis, which are known for their resistance to conventional antibiotics .
The mechanism of action involves the compound's interaction with specific molecular targets, such as enzymes or receptors. Molecular docking studies suggest that it binds effectively to active site residues in enzymes like PARP1 (Poly (ADP-Ribose) Polymerase), which is crucial for DNA repair processes . This interaction may lead to modulation of enzyme activity, contributing to its therapeutic potential.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
- Antimicrobial Evaluation : A study evaluated the antimicrobial efficacy of various derivatives, including this compound, against both Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited moderate to high antibacterial activity, particularly against resistant strains .
- Antitumor Activity : Research has also investigated its potential antitumor properties, suggesting that it may inhibit cancer cell proliferation through pathways involving PARP inhibition . The IC50 values reported indicate significant cytotoxicity against various cancer cell lines.
- Comparative Analysis : A comparative study highlighted the unique aspects of this compound compared to other piperidine derivatives, noting that its specific combination of functionalities may confer unique biological activities not observed in structurally similar compounds .
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Ethoxy-1-(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)ethanone?
- Methodology : A multi-step synthesis is typically employed:
Nucleophilic substitution to introduce the 4-fluorophenylsulfonyl group onto piperidine.
Coupling reactions (e.g., alkylation or acylation) to attach the ethoxy-ethanone moiety.
Purification via column chromatography or recrystallization.
Key intermediates should be verified using NMR and mass spectrometry (MS) .
Q. How is the structural integrity of this compound validated?
- Methodology : Use X-ray crystallography to resolve bond angles and distances, complemented by ¹H/¹³C NMR for functional group confirmation and high-resolution MS for molecular weight validation. For piperidine derivatives, torsional angles around the sulfonyl group are critical to confirm conformational stability .
Q. What safety protocols are essential during handling?
- Methodology :
- Use fume hoods and PPE (gloves, lab coats) to avoid inhalation or skin contact.
- Store at 2–8°C under inert gas (e.g., argon) to prevent degradation.
- Follow GHS hazard statements (e.g., H315, H319) for irritant properties, as seen in analogous sulfonyl-piperidine compounds .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
- Methodology :
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) may improve coupling reactions.
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during acylation.
Yield improvements should be tracked via HPLC and compared to theoretical maxima .
Q. How to resolve contradictions in reported biological activity data?
- Methodology :
- Cross-validation assays : Use orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity).
- Computational docking : Compare binding poses in different protein conformations (e.g., using AutoDock Vina).
Discrepancies in IC₅₀ values for similar fluorophenyl-sulfonyl compounds highlight the need for standardized assay conditions .
Q. What strategies validate the compound’s pharmacological mechanism?
- Methodology :
- Receptor profiling : Screen against kinase panels or GPCR libraries to identify primary targets.
- Knockout models : Use CRISPR-Cas9 to silence suspected targets (e.g., enzymes in inflammatory pathways) and assess activity loss.
Piperidine-sulfonyl derivatives often modulate serotonin or dopamine receptors, suggesting prioritized targets .
Q. How to address crystallographic disorder in structural analysis?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
